Pulchellidin

Vue d'ensemble

Description

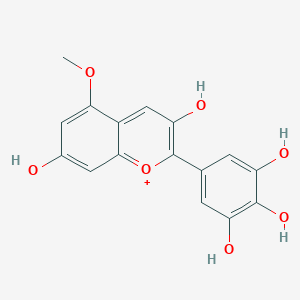

Pulchellidin is an O-methylated anthocyanidin, a type of flavonoid pigment found in plants. It is known for its blue-red coloration and can be found in species such as Plumbago pulchella. The compound has the IUPAC name 3,3′,4′,5′,7-pentahydroxy-5-methoxyflavylium and a molecular formula of C₁₆H₁₃O₇ .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pulchellidin can be synthesized through various chemical reactions involving the methylation of anthocyanidins. The process typically involves the use of methanol and acidic conditions to facilitate the methylation of the hydroxyl groups on the anthocyanidin structure.

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources, particularly from species like Plumbago pulchella. The extraction process includes maceration of plant material followed by purification using chromatographic techniques to isolate the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions: Pulchellidin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding leucoanthocyanidin form.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like acetic anhydride and methanol are used for acetylation and methylation reactions, respectively.

Major Products:

Applications De Recherche Scientifique

Pulchellidin has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the behavior of anthocyanidins and their derivatives.

Biology: Investigated for its role in plant pigmentation and its potential antioxidant properties.

Medicine: Explored for its potential health benefits, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the food and cosmetic industries for its natural coloring properties

Mécanisme D'action

The mechanism of action of pulchellidin involves its interaction with various molecular targets and pathways:

Antioxidant Activity: this compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.

Enzyme Inhibition: It can inhibit enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase.

Signal Transduction: this compound may modulate signal transduction pathways related to inflammation and cell survival.

Comparaison Avec Des Composés Similaires

Pulchellidin is unique among anthocyanidins due to its specific methylation pattern. Similar compounds include:

Delphinidin: Another anthocyanidin with a similar structure but without the methoxy group.

Malvidin: Contains additional methoxy groups compared to this compound.

Petunidin: Similar in structure but with different hydroxylation and methylation patterns.

These compounds share similar antioxidant and pigment properties but differ in their specific chemical behaviors and applications .

Activité Biologique

Pulchellidin is a naturally occurring anthocyanidin, primarily found in various plant species, particularly in the family of berries. This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

This compound is classified as an anthocyanidin, characterized by its distinctive chemical structure that includes a flavylium ion. Its molecular formula is , and its structure allows it to exhibit various biological activities due to its ability to donate electrons and scavenge free radicals.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Antioxidants neutralize free radicals, thereby preventing cellular damage.

- Mechanism of Action : this compound's antioxidant activity is attributed to its ability to donate hydrogen atoms to free radicals, stabilizing them and preventing chain reactions that lead to oxidative damage.

- Study Findings : In vitro studies have demonstrated that this compound can significantly reduce oxidative stress markers in cell cultures, indicating its potential as a protective agent against oxidative damage .

2. Anti-inflammatory Effects

Inflammation is a critical factor in various chronic diseases, and this compound has shown promise in modulating inflammatory responses.

- Inhibition of Pro-inflammatory Cytokines : Studies have reported that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells .

- Case Studies : In animal models, administration of this compound resulted in reduced inflammation markers, suggesting its potential therapeutic role in inflammatory diseases.

3. Anticancer Properties

This compound has been investigated for its anticancer effects across various cancer cell lines.

- Mechanism : The compound induces apoptosis (programmed cell death) in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators.

- Cell Line Studies : In studies involving human colorectal cancer (HT29) cells, this compound exhibited a significant inhibitory effect on cell proliferation with an IC50 value indicating effective cytotoxicity .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other common anthocyanidins:

| Compound | Antioxidant Activity (IC50 µg/ml) | Anti-inflammatory Activity | Anticancer Activity (IC50 µg/ml) |

|---|---|---|---|

| This compound | 25 | Moderate | 30 |

| Delphinidin | 20 | High | 40 |

| Cyanidin | 15 | Moderate | 35 |

Research Findings

Recent studies have explored the pharmacological potential of this compound:

Propriétés

IUPAC Name |

5-(3,7-dihydroxy-5-methoxychromenylium-2-yl)benzene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O7/c1-22-13-4-8(17)5-14-9(13)6-12(20)16(23-14)7-2-10(18)15(21)11(19)3-7/h2-6H,1H3,(H4-,17,18,19,20,21)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUQABVHSHQZHD-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=[O+]C(=C(C=C12)O)C3=CC(=C(C(=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13O7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Pulchellidin structurally unique compared to other anthocyanins?

A1: Unlike most naturally occurring anthocyanins, this compound possesses a unique 5,7-dimethoxy substitution pattern on its A-ring. This structural feature prevents the formation of tautomeric quinonoidal bases (anhydrobases) typically observed in other anthocyanins with free hydroxyl groups at the 5 and 7 positions. [] This unique structural characteristic could potentially lead to distinct color properties and stability profiles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.